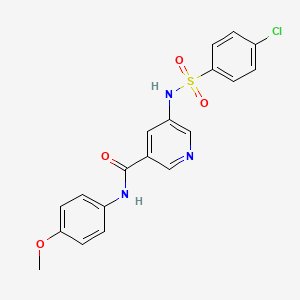
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide, also known as Sulfamethoxypyridazine (SMP), is a sulfonamide antibiotic that is widely used in scientific research. SMP is a white crystalline powder that is soluble in water and has a molecular weight of 400.88 g/mol. SMP is commonly used in the laboratory for its antibacterial properties, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
SMP works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacterial growth and reproduction, and SMP blocks the enzymes that are required for its synthesis. This leads to the death of the bacteria and the prevention of further growth.
Biochemical and Physiological Effects:
SMP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. SMP has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
SMP is widely used in the laboratory for its antibacterial properties, and it has a number of advantages over other antibiotics. It is relatively inexpensive and easy to synthesize, and it is effective against a wide range of bacterial strains. However, there are some limitations to its use. It can be toxic to some cell types, and it can interfere with the growth of certain bacterial strains.
Zukünftige Richtungen
There are a number of future directions for research on SMP. One area of interest is the development of new analogs of SMP that may be more effective against certain bacterial strains. Another area of interest is the use of SMP in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of SMP and its biochemical and physiological effects.
Synthesemethoden
SMP can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylamine with 5-chloro-2-nitropyridine to form 5-(4-chloro-2-nitrophenyl)-2-aminopyridine. This compound is then reacted with sulfanilamide to form SMP.
Wissenschaftliche Forschungsanwendungen
SMP has been used extensively in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. SMP has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-17-6-4-15(5-7-17)22-19(24)13-10-16(12-21-11-13)23-28(25,26)18-8-2-14(20)3-9-18/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZHYWTBIXKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

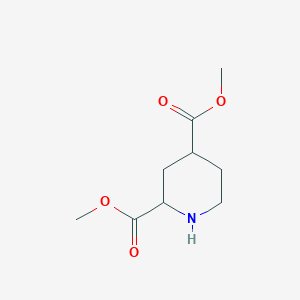

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

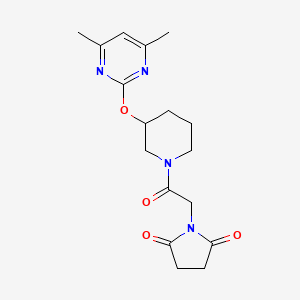
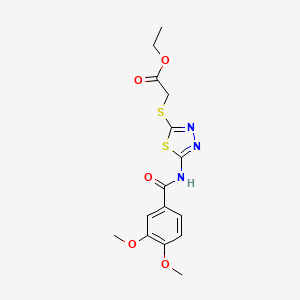

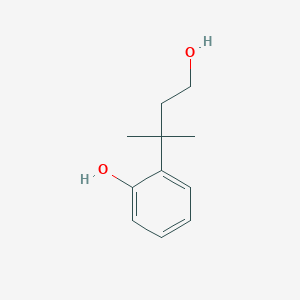
![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)
![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)